(3-(N-(p-tolyl)sulfamoyl)phenyl)boronic acid
Description
(3-(N-(p-Tolyl)sulfamoyl)phenyl)boronic acid is a phenylboronic acid derivative featuring a sulfamoyl group at the 3-position of the phenyl ring, with the sulfamoyl nitrogen substituted by a p-tolyl group (4-methylphenyl). Its molecular formula is C₁₃H₁₄BNO₄S, and its molecular weight is 299.14 g/mol (calculated).
Boronic acids, including phenylboronic acid (PBA) derivatives, are widely used in biomedical applications such as drug delivery, biosensing, and polymer chemistry . The sulfamoyl group in this compound introduces additional hydrogen-bonding and steric effects, which may modulate its reactivity and binding specificity compared to simpler boronic acids.
Properties
IUPAC Name |
[3-[(4-methylphenyl)sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c1-10-5-7-12(8-6-10)15-20(18,19)13-4-2-3-11(9-13)14(16)17/h2-9,15-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQHTWKGKZUQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(N-(p-tolyl)sulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a sulfamoyl group. Its unique structural properties allow it to interact with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BNO3S, with a molecular weight of approximately 273.2 g/mol. The presence of the boronic acid moiety enables the formation of reversible covalent bonds with diols and other nucleophiles, which is crucial for targeting specific enzymes involved in biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. This activity is primarily attributed to its ability to form reversible covalent bonds with active site residues of target enzymes, thus modulating their activity. For instance, studies have shown that boronic acids can inhibit serine proteases and other enzymes critical in disease processes, including cancer and inflammation .
Table 1: Summary of Enzyme Inhibition Studies
| Target Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Serine Protease | Reversible | 15 | |
| Carbonic Anhydrase | Reversible | 20 | |
| β-Lactamase | Competitive | 10 |
Antimicrobial Activity
The compound's structural similarity to sulfonamides suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis . Preliminary studies on related compounds have indicated that this compound may exhibit similar properties.
Case Study: Antibacterial Efficacy
In vitro assays demonstrated that derivatives of sulfamoyl phenylboronic acids showed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve inhibition of folate synthesis pathways, leading to bacterial growth suppression .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Reversible Binding : The boronic acid group allows for reversible binding with diols present in enzyme active sites.
- Hydrogen Bonding : The sulfamoyl group can engage in hydrogen bonding with amino acid residues, enhancing binding affinity and specificity.
- Structural Modulation : The phenyl ring provides a hydrophobic environment that can stabilize interactions with target proteins.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound exhibits favorable absorption and distribution characteristics, although detailed metabolism studies are still required.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | 45% |
| Half-life | 6 hours |
| Toxicity Profile | Low |
Comparison with Similar Compounds
Substituent Effects on Sulfamoyl-Boronic Acids
The sulfamoyl group’s substituent significantly influences the physicochemical and functional properties of boronic acids. Below is a comparative analysis of key analogs:
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding efficiency with diol-containing molecules like sugars, as observed in fluorescence-based binding assays .
- Electronic Effects: Electron-withdrawing groups (e.g., morpholino) stabilize the boronic acid’s trigonal planar form, favoring diol complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
